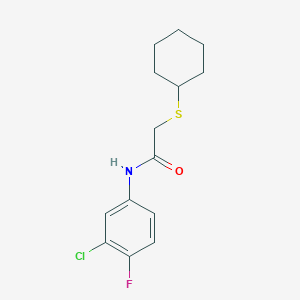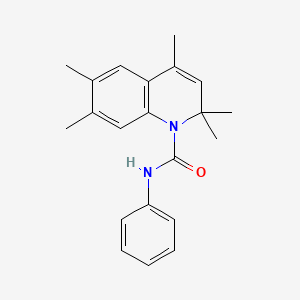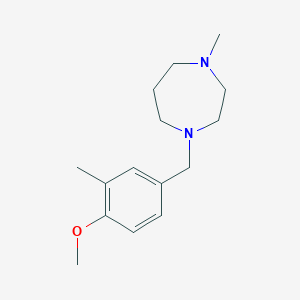
N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide typically involves reactions that incorporate chloro- and fluoro- phenyl groups into the molecular structure. While specific synthesis methods for this compound were not found, related compounds offer insights into possible synthetic pathways. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have been synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, indicating a multi-step synthesis involving halogenated anilines and thioxothiazolidinone derivatives (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds like N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide is characterized by the presence of halogen atoms, which significantly influence the electronic distribution and overall geometry of the molecule. For instance, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide displays non-planar discrete molecules linked by intermolecular hydrogen bonds, highlighting how halogens and hydroxyl groups affect the spatial arrangement and potential reactivity of such compounds (Davis & Healy, 2010).
Chemical Reactions and Properties
Chemical reactions involving N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide and its derivatives are influenced by the active functional groups. These compounds can participate in various organic reactions, such as nucleophilic substitution reactions due to the presence of halogens, which are good leaving groups. The synthesis and functionalization of these acetamides often involve reactions under mild conditions, enabling the introduction of diverse substituents and the generation of compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyclohexylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNOS/c15-12-8-10(6-7-13(12)16)17-14(18)9-19-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWOUYYSBMUZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(cyclohexylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-N,N-dimethyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5646658.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646663.png)
![2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5646670.png)
![1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5646675.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5646679.png)
![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5646686.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5646712.png)
![ethyl 1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5646720.png)
![5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5646739.png)
![(1R*,3S*)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5646746.png)
![N-(4-chlorophenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5646753.png)
![3-[2-(2-ethoxy-1-propen-1-yl)-5-methoxy-1,3-benzoxazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5646771.png)